molecular formula C13H22N2O2 B1351559 (5-Methyl-furan-2-ylmethyl)-(3-morpholin-4-yl-propyl)-amine CAS No. 626208-54-6

(5-Methyl-furan-2-ylmethyl)-(3-morpholin-4-yl-propyl)-amine

Cat. No.: B1351559
CAS No.: 626208-54-6
M. Wt: 238.33 g/mol
InChI Key: LIGNTDBLRSBSHP-UHFFFAOYSA-N
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Description

(5-Methyl-furan-2-ylmethyl)-(3-morpholin-4-yl-propyl)-amine is a secondary amine featuring two distinct substituents:

  • 5-Methyl-furan-2-ylmethyl group: A furan ring substituted with a methyl group at position 5 and a methylene (-CH2-) linker at position 2.
  • 3-Morpholin-4-yl-propyl group: A propyl chain terminated by a morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom. Morpholine derivatives are frequently used in medicinal chemistry to enhance solubility and metabolic stability.

Properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-3-morpholin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-12-3-4-13(17-12)11-14-5-2-6-15-7-9-16-10-8-15/h3-4,14H,2,5-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGNTDBLRSBSHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-furan-2-ylmethyl)-(3-morpholin-4-yl-propyl)-amine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-furan-2-ylmethyl)-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Products include furan-2-carboxylic acid derivatives.

    Reduction: Products include tetrahydrofuran derivatives.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

(5-Methyl-furan-2-ylmethyl)-(3-morpholin-4-yl-propyl)-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Methyl-furan-2-ylmethyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets. The furan ring and morpholine moiety can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their molecular features, and available

Compound Name Substituent 1 Substituent 2 Molecular Formula Molecular Weight (g/mol) Key Data Reference
Target Compound 5-Methyl-furan-2-ylmethyl 3-Morpholin-4-yl-propyl Inferred: C14H23N2O2 Inferred: 267.35 Not reported -
(2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine 2-Chloro-benzyl 3-Morpholin-4-yl-propyl C14H21ClN2O 268.78 Supplier catalog entry
(4-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine 4-Fluoro-benzyl 3-Morpholin-4-yl-propyl C14H21FN2O 252.33 Priced at $248.00/500 mg
(3H-Benzoimidazol-5-yl)-(5-methyl-furan-2-ylmethyl)-amine 3H-Benzoimidazol-5-yl 5-Methyl-furan-2-ylmethyl C13H14N3O 228.11 55% yield; antiviral assays
(3-Isopropoxy-propyl)-(5-methyl-furan-2-ylmethyl)-amine 3-Isopropoxy-propyl 5-Methyl-furan-2-ylmethyl C12H22N2O2 226.31 Supplier listing

Key Observations

Impact of Substituent Polarity: Morpholine-containing compounds (e.g., target compound, ) exhibit higher polarity due to the oxygen and nitrogen atoms in the morpholine ring, likely enhancing aqueous solubility compared to non-polar analogs like the benzoimidazole derivative . The isopropoxy group in introduces an ether linkage, which may balance lipophilicity and solubility.

However, the morpholine-propyl substituent in the target compound might alter its pharmacokinetic profile (e.g., absorption, metabolism).

Synthetic Accessibility :

  • Yields for similar compounds vary; for example, the benzoimidazole derivative was synthesized in 55% yield. The target compound’s synthesis may involve reductive amination or nucleophilic substitution, as seen in related amines .

The smaller furan group in the target compound could improve target selectivity.

Biological Activity

(5-Methyl-furan-2-ylmethyl)-(3-morpholin-4-yl-propyl)-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of two key moieties: a furan ring and a morpholine ring. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.

The biological activity of (5-Methyl-furan-2-ylmethyl)-(3-morpholin-4-yl-propyl)-amine is primarily attributed to its ability to interact with various molecular targets. The morpholine ring can engage with biological receptors, while the furan moiety may participate in π-π interactions with aromatic residues in proteins. This interaction can modulate enzyme and receptor activities, leading to various biological effects.

Pharmacological Activities

Research has indicated that this compound exhibits several pharmacological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : Similar compounds have shown potential as monoamine oxidase (MAO) inhibitors, which could be beneficial in treating neurodegenerative diseases by enhancing neurotransmitter levels.

Case Study 1: Antimicrobial Activity

A study investigating the antibacterial properties of related compounds found that derivatives similar to (5-Methyl-furan-2-ylmethyl)-(3-morpholin-4-yl-propyl)-amine exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, demonstrating that modifications to the furan and morpholine rings can enhance antibacterial efficacy.

CompoundMIC (µg/mL)Target Bacteria
Compound A32S. aureus
Compound B64E. coli

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of furan derivatives. The compound was tested for MAO-B inhibition using a fluorimetric method. Results indicated an IC50 value of approximately 5.16 µM, suggesting that this compound may be more potent than several known MAO inhibitors.

CompoundIC50 (µM)Selectivity
(5-Methyl-furan-2-ylmethyl)-(3-morpholin-4-yl-propyl)-amine5.16>19 (MAO-B selective)
Clorgyline60MAO-A selective
Iproniazid7.2Non-selective

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